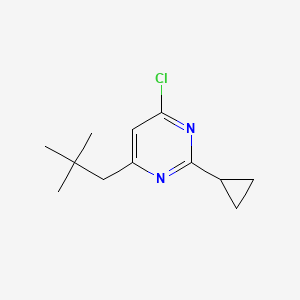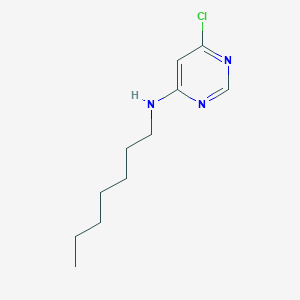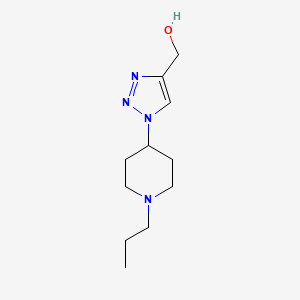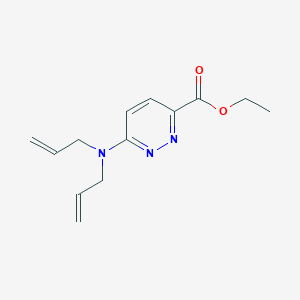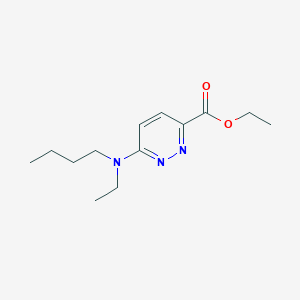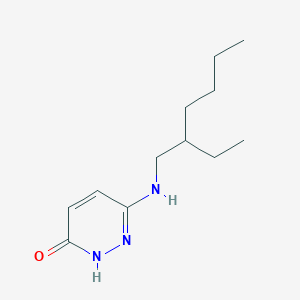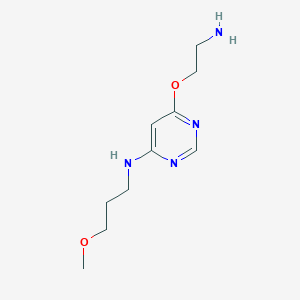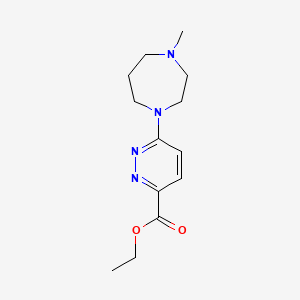![molecular formula C12H7Cl2F3N4O2 B1492214 5-Chlor-1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-N-Hydroxy-2-oxo-1,2-dihydropyridin-3-carboximidamid CAS No. 1823184-12-8](/img/structure/B1492214.png)
5-Chlor-1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-N-Hydroxy-2-oxo-1,2-dihydropyridin-3-carboximidamid
Übersicht
Beschreibung
The compound “5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . The synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system .
Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Wissenschaftliche Forschungsanwendungen
Von der FDA zugelassene Medikamente mit Trifluormethylgruppen
Diese Verbindung enthält eine Trifluormethylgruppe, die ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten ist . Die Trifluormethylgruppe kann die Wirksamkeit von Medikamenten verbessern, wie es durch ein Molekül mit einer -CF3-Gruppe gezeigt wurde, das eine verbesserte Arzneimittelwirksamkeit gegenüber der Hemmung des Reverse-Transkriptase-Enzyms aufwies .
Anwendungen in der Agrochemie
Trifluormethylpyridine, von denen diese Verbindung ein Derivat ist, werden in der Agrochemie weit verbreitet eingesetzt . Sie werden verwendet, um Pflanzen vor Schädlingen zu schützen, wobei über 20 neue Agrochemikalien, die Trifluormethylpyridin enthalten, ISO-Gemeinschaftsnamen erhalten haben .
Pflanzenschutz
Speziell diese Verbindung wurde auf ihre Wirksamkeit beim Schutz verschiedener Kulturen wie Trauben, Erdbeeren, Tomaten und Sojabohnen vor Pilzkrankheiten untersucht. Studien untersuchen auch mögliche Applikationsmethoden, darunter Blattsprays und Saatgutbehandlungen, um die Krankheitsbekämpfung und den Pflanzenschutz zu optimieren.
Pharmazeutische Anwendungen
Mehrere Trifluormethylpyridin-Derivate werden in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die die Trifluormethylpyridin-Gruppierung enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Hemmung der Kollagensynthese
Die Struktur der Verbindung deutet auf mögliche Anwendungen bei der Hemmung der Kollagensynthese hin . Ähnliche Verbindungen haben in Modellen der Leberfibrose Wirksamkeit gezeigt, die Kollagenablagerung zu reduzieren .
Antioxidative Eigenschaften
Die Struktur der Verbindung deutet auch auf mögliche antioxidative Eigenschaften hin . Ähnliche Verbindungen haben die Fähigkeit gezeigt, Fibrose zu verhindern, indem sie die Expression des transformierenden Wachstumsfaktors β in der hepatischen Fibrogenese reduzieren .
Zukünftige Richtungen
The development of new agrochemicals and pharmaceuticals involving TFMP derivatives is an active area of research. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and application .
Pharmacokinetics
It is known that the physicochemical properties of trifluoromethylpyridine derivatives can influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridine derivatives can have various biological effects, depending on their specific structure and application .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridine derivatives can influence their stability and efficacy .
Eigenschaften
IUPAC Name |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNSMOXUDATSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




